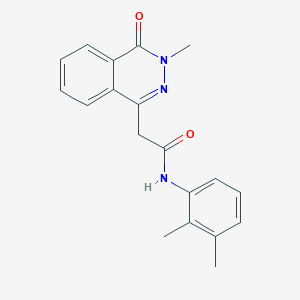
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA belongs to the class of phthalazinone derivatives, which exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用机制
The exact mechanism of action of DPA is not fully understood, but it is believed to exert its biological activity by modulating various signaling pathways in the body. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. DPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects in the body. In cancer research, DPA has been found to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation research, DPA has been found to reduce the production of pro-inflammatory cytokines, inhibit immune cell infiltration, and reduce tissue damage. In neurodegenerative disorder research, DPA has been found to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its potent biological activity, which makes it a useful tool for studying various diseases and biological processes. DPA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DPA in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of the exact mechanism of action of DPA, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of DPA in preclinical and clinical trials.
合成方法
DPA can be synthesized using a multistep process involving the reaction of 2-amino-3,5-dimethylbenzoic acid with phthalic anhydride to form the intermediate compound 2-(2,3-dimethylphenyl)-3,5-dimethyl-1,2-dihydrophthalazine-1,4-dione. The intermediate compound is then reacted with acetic anhydride in the presence of a catalyst to form the final product DPA.
科学研究应用
DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DPA has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DPA has also been found to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing angiogenesis.
In inflammation research, DPA has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells. DPA has also been found to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurodegenerative disorder research, DPA has shown potential neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-10-16(13(12)2)20-18(23)11-17-14-8-4-5-9-15(14)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23) |
InChI 键 |
IPHPVGGXWOYPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)

![2-Hydroxy-4-[(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B277342.png)

![N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)

![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
![2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B277375.png)